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Compound of Interest

Compound Name: Acotiamide impurity 8 Maleate

CAS No.: 185105-17-3

Cat. No.: B602142 Get Quote

Introduction
Acotiamide, chemically known as N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-

dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide, is a gastroprokinetic agent used for the

treatment of functional dyspepsia.[1][2] The control of impurities in active pharmaceutical

ingredients (APIs) is a critical aspect of drug development and manufacturing, as impurities can

affect the safety and efficacy of the final drug product.[3] Regulatory bodies such as the

International Council for Harmonisation (ICH) have established strict guidelines for the

identification, qualification, and control of impurities in new drug substances.[4][5]

This application note provides a detailed guide for the synthesis and characterization of

Acotiamide impurity 8, a process-related impurity of Acotiamide. The IUPAC name for

Acotiamide impurity 8 is N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-

dimethoxybenzamido)thiazole-4-carboxamide.[6] This impurity is a positional isomer of

Acotiamide, differing in the substitution pattern on the benzoyl ring. The synthesis of the

maleate salt of this impurity is also described, which can be used as a reference standard for

analytical method development, validation, and routine quality control of Acotiamide.
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The synthesis of Acotiamide impurity 8 is designed as a multi-step process, starting from a

commercially available substituted benzoic acid. The rationale behind this synthetic strategy is

to build the molecule in a convergent manner, ensuring high purity of the final compound.

Proposed Synthetic Pathway
The synthesis involves three main steps:

Amide Coupling (Step 1): Reaction of 5-hydroxy-2,4-dimethoxybenzoic acid with 2-amino-N-

(2-(diisopropylamino)ethyl)thiazole-4-carboxamide.

Purification: Purification of the crude Acotiamide impurity 8 free base by column

chromatography.

Salt Formation: Reaction of the purified free base with maleic acid to form the stable maleate

salt.

5-Hydroxy-2,4-dimethoxybenzoic acid

Acotiamide Impurity 8 (Free Base)

Amide Coupling (e.g., HATU, DIPEA)

2-Amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide Acotiamide Impurity 8 Maleate

Salt Formation (e.g., in Ethanol)

Maleic Acid

Click to download full resolution via product page

Caption: Synthetic pathway for Acotiamide Impurity 8 Maleate.

Experimental Protocol: Synthesis
Materials and Reagents:

5-Hydroxy-2,4-dimethoxybenzoic acid

2-Amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Maleic acid

Ethanol (EtOH)

Step 1: Synthesis of Acotiamide Impurity 8 (Free Base)

To a solution of 5-hydroxy-2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF, add HATU

(1.2 eq) and DIPEA (2.5 eq).

Stir the mixture at room temperature for 15 minutes.

Add a solution of 2-amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide (1.0 eq) in

anhydrous DMF.

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50

mL).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution,

water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Step 2: Purification

Purify the crude product by silica gel column chromatography using a gradient of

dichloromethane and methanol as the eluent.

Combine the fractions containing the pure product and evaporate the solvent to yield

Acotiamide impurity 8 as a solid.

Step 3: Formation of Maleate Salt

Dissolve the purified Acotiamide impurity 8 free base in a minimal amount of warm ethanol.

In a separate flask, dissolve maleic acid (1.05 eq) in warm ethanol.

Add the maleic acid solution dropwise to the solution of the free base with stirring.

Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate

precipitation.

Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain Acotiamide
impurity 8 maleate.

Part 2: Characterization of Acotiamide Impurity 8
Maleate
A comprehensive characterization of the synthesized impurity is essential to confirm its identity,

purity, and structure. The following analytical techniques are recommended.

Analytical Characterization Workflow
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Synthesized Acotiamide Impurity 8 Maleate

HPLC/UPLC
(Purity Assessment)

Mass Spectrometry
(Molecular Weight Confirmation)

NMR Spectroscopy
(Structural Elucidation)

FT-IR Spectroscopy
(Functional Group Analysis)

Confirmed Structure and Purity

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of Acotiamide Impurity 8 Maleate.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
Protocol:

Instrument: Agilent 1260 Infinity II LC System or equivalent.

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: Acetonitrile.

Gradient:

0-2 min: 5% B

2-15 min: 5% to 95% B

15-18 min: 95% B

18-18.1 min: 95% to 5% B
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18.1-22 min: 5% B

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 280 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a

concentration of 1 mg/mL.

Expected Results:

Compound Retention Time (min) Purity (%)

Acotiamide Impurity 8 Maleate Approx. 10.5 > 98.0

Mass Spectrometry (MS) for Molecular Weight
Determination
Protocol:

Instrument: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.

Ionization Mode: Electrospray Ionization (ESI), Positive.

Mass Range: 100-1000 m/z.

Capillary Voltage: 3500 V.

Fragmentor Voltage: 175 V.

Gas Temperature: 325 °C.

Sheath Gas Flow: 11 L/min.
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Sample Infusion: Direct infusion of the sample dissolved in methanol at a concentration of 10

µg/mL.

Expected Results:

Compound Molecular Formula
Calculated
Monoisotopic Mass
(Da)

Observed [M+H]⁺
(m/z)

Acotiamide Impurity 8 C₂₁H₃₀N₄O₅S 450.1937 451.1999

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
Protocol:

Instrument: Bruker Avance III HD 400 MHz spectrometer or equivalent.

Solvent: DMSO-d₆.

Techniques: ¹H NMR, ¹³C NMR.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~12.5 (broad s) br s 1H Ar-OH

~8.5 (t) t 1H -NH-CH₂-

~8.2 (s) s 1H Thiazole-H

~7.8 (s) s 1H Ar-H

~6.8 (s) s 1H Ar-H

~3.9 (s) s 3H -OCH₃

~3.8 (s) s 3H -OCH₃

~3.5 (q) q 2H -NH-CH₂-

~3.1 (septet) septet 2H -CH(CH₃)₂

~2.8 (t) t 2H -CH₂-N(iPr)₂

~1.2 (d) d 12H -CH(CH₃)₂

Note: The protons of the maleate counter-ion will also be visible in the spectrum, typically as a

singlet around 6.0-6.3 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol:

Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

Technique: Attenuated Total Reflectance (ATR).

Scan Range: 4000-400 cm⁻¹.

Expected Characteristic Peaks (cm⁻¹):
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Wavenumber (cm⁻¹) Functional Group

~3300-3400 O-H stretch (phenolic)

~3200-3300 N-H stretch (amide)

~2970 C-H stretch (aliphatic)

~1680 C=O stretch (amide I)

~1640 C=O stretch (amide I)

~1540 N-H bend (amide II)

~1270, 1030 C-O stretch (aryl ether)

Conclusion
This application note provides a comprehensive and scientifically sound methodology for the

synthesis and characterization of Acotiamide impurity 8 maleate. The detailed protocols and

expected results serve as a valuable resource for researchers, scientists, and drug

development professionals involved in the quality control of Acotiamide. The availability of a

well-characterized impurity standard is paramount for the development of robust analytical

methods to ensure the safety and quality of the final pharmaceutical product, in line with global

regulatory expectations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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